molecular formula C5H5NO2 B1318973 Furan-3-carboxamide CAS No. 609-35-8

Furan-3-carboxamide

Cat. No.: B1318973
CAS No.: 609-35-8
M. Wt: 111.1 g/mol
InChI Key: GOLHZPOXCLTFRB-UHFFFAOYSA-N
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Description

Furan-3-carboxamide is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is known for its unique chemical structure, which includes a carboxamide group attached to the third carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Another method involves the use of β-keto compounds and vinyl dichlorides in a base-promoted domino reaction. This approach is operationally simple and provides a straightforward route to substituted furan derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield furan-3-carboxylic acid, while reduction can produce furan-3-amine derivatives.

Scientific Research Applications

Furan-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furan-3-carboxamide and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some this compound derivatives act as inhibitors of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Furan-3-carboxamide can be compared with other similar compounds, such as:

    Furan-2-carboxamide: Similar structure but with the carboxamide group attached to the second carbon of the furan ring.

    Furan-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    Furan-2-carboxylic acid: Similar to furan-3-carboxylic acid but with the carboxylic acid group attached to the second carbon.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHZPOXCLTFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591586
Record name Furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-35-8
Record name 3-Furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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